molecular formula C21H20N2O4S B11462631 2-(3-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(3-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11462631
M. Wt: 396.5 g/mol
InChI Key: PELNLIHBJRJLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ACETYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex heterocyclic compound It is known for its unique structural features, which include an imidazo[1,5-b]isoquinolinone core, substituted with acetyl, methoxy, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ACETYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases like potassium hydroxide (KOH) and solvents such as dimethylformamide (DMF) under controlled temperatures and irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-ACETYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents like halogens or alkyl groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(3-ACETYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ACETYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-ACETYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE apart is its specific substitution pattern and the presence of the sulfanylidene group

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3-acetylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C21H20N2O4S/c1-12(24)13-5-4-6-16(7-13)23-20(25)17-8-14-9-18(26-2)19(27-3)10-15(14)11-22(17)21(23)28/h4-7,9-10,17H,8,11H2,1-3H3

InChI Key

PELNLIHBJRJLFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC

Origin of Product

United States

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